molecular formula C12H18N2 B1375252 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline CAS No. 1432679-13-4

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline

Cat. No.: B1375252
CAS No.: 1432679-13-4
M. Wt: 190.28 g/mol
InChI Key: QWDGZWBPLJZAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is a substituted aniline derivative featuring a tertiary amine group linked to the aromatic ring via an ethyl spacer. The compound’s structure includes a cyclopropyl(methyl)amino moiety (-N(cyclopropyl)(CH3)) attached to the ethyl chain at the meta position of the aniline ring. This configuration introduces steric and electronic effects that influence its physicochemical properties, such as solubility, basicity, and reactivity.

The molecular formula of this compound is inferred as C₁₂H₁₉N₂, with an approximate molecular weight of 190.26 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

3-[2-[cyclopropyl(methyl)amino]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(12-5-6-12)8-7-10-3-2-4-11(13)9-10/h2-4,9,12H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDGZWBPLJZAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=CC=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the reductive amination of 3-nitrobenzaldehyde with cyclopropylmethylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Cl2, Br2).

Major Products Formed

    Oxidation: Oxidized derivatives of the aniline moiety.

    Reduction: Reduced forms of the nitro or other functional groups.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline has emerged as a promising lead compound in the development of new medications, particularly for neurological disorders. Its ability to interact with specific biological targets makes it a candidate for further research into therapeutic effects.

Case Studies and Research Findings

  • Neurological Disorders : Studies have indicated that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Research focuses on its mechanism of action and binding affinity to neurotransmitter receptors.
  • Antidepressant Activity : Preliminary investigations suggest that this compound may influence serotonin and norepinephrine pathways, indicating potential antidepressant effects.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.

Synthetic Pathways

  • The synthesis typically involves multi-step reactions that incorporate cyclopropyl groups into larger molecular frameworks. This can include reactions such as nucleophilic substitutions and coupling reactions.
  • The compound can also be utilized in the formation of derivatives that may exhibit varied pharmacological profiles.

Biological Interaction Studies

Research on this compound includes extensive studies on its interaction with various biological systems. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms.

Binding Affinity Studies

  • Interaction studies focus on the compound's binding affinity to neurotransmitter receptors, enzymes, and other biological targets. These studies aim to clarify how structural variations affect biological activity.
  • Comparative studies with structurally similar compounds help identify unique aspects of this compound's pharmacodynamics.

Mechanism of Action

The mechanism of action of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

3-{[Cyclopropyl(methyl)amino]methyl}aniline ()

  • Molecular Formula : C₁₁H₁₇N₂
  • Molecular Weight : 176.26 g/mol
  • Key Differences : Replaces the ethyl spacer with a methylene group (-CH₂-), reducing chain length and flexibility. This shorter spacer may limit conformational freedom and alter binding affinities in pharmacological contexts .

4-[2-(Cyclopropylamino)ethoxy]aniline ()

  • Molecular Formula : C₁₁H₁₆N₂O
  • Molecular Weight : 192.26 g/mol
  • Key Differences: Features an ethoxy linker (-OCH₂CH₂-) instead of an ethylamine chain.

Functional Analogues

2-(3-Aminopropyl)aniline ()

  • Molecular Formula : C₉H₁₄N₂
  • Molecular Weight : 150.23 g/mol
  • Key Differences : Contains a primary amine (-NH₂) on a propyl chain at the ortho position. The lack of a cyclopropyl group and tertiary amine reduces steric hindrance and alters electronic properties, making it more reactive in nucleophilic reactions .

2-(ethylaminomethyl)-N-methyl-N-[(2-methylcyclopropyl)methyl]aniline ()

  • Molecular Formula : C₁₅H₂₄N₂
  • Molecular Weight : 232.36 g/mol
  • Key Differences: Incorporates a methylcyclopropyl group and ethylaminomethyl substituent, creating a branched structure. This complexity may enhance lipophilicity but complicate synthetic scalability .

Substituted Derivatives

3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline ()

  • Molecular Formula : C₁₁H₁₆BrN₂
  • Molecular Weight : 264.17 g/mol
  • Key Differences : A bromine atom at the meta position introduces steric bulk and electron-withdrawing effects, which could redirect electrophilic substitution reactions or modulate pharmacological activity .

Data Tables and Research Findings

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Structural Features Reference
3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline C₁₂H₁₉N₂ ~190.26 3 Ethyl spacer, tertiary amine -
3-{[Cyclopropyl(methyl)amino]methyl}aniline C₁₁H₁₇N₂ 176.26 3 Methylene spacer, tertiary amine
4-[2-(Cyclopropylamino)ethoxy]aniline C₁₁H₁₆N₂O 192.26 4 Ethoxy linker, secondary amine
2-(3-Aminopropyl)aniline C₉H₁₄N₂ 150.23 2 Propyl spacer, primary amine
3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline C₁₁H₁₆BrN₂ 264.17 3, 2 Bromo substituent, methylene spacer
2-(ethylaminomethyl)-N-methyl-N-[(2-methylcyclopropyl)methyl]aniline C₁₅H₂₄N₂ 232.36 2 Branched substituents, methylcyclopropyl

Research Findings :

  • Ethyl vs.
  • Tertiary Amines : Compounds with tertiary amines (e.g., target compound, ) exhibit reduced basicity compared to primary amines (), affecting solubility and pharmacokinetics.
  • Bromo Substitution : The bromine atom in increases molecular weight and introduces steric hindrance, which may redirect regioselectivity in cross-coupling reactions .

Biological Activity

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a methylamino chain and an aniline moiety. The molecular formula for this compound is C11H14N2C_{11}H_{14}N_{2}. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic properties and biological activity.

The biological activity of this compound is primarily attributed to its interactions with biological systems, where it may modulate enzyme activities or receptor functions. The mechanism of action typically involves binding to active sites on proteins, potentially altering their conformation and function. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective activities.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity across several domains:

  • Therapeutic Potential : Investigated for its potential in drug development, particularly as a precursor for new therapeutic agents.
  • Interaction Studies : Binding affinity studies suggest that the compound interacts with various biological targets, which may elucidate its therapeutic effects.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological efficacy. The presence of the cyclopropyl group and the aniline moiety significantly affects its pharmacological profile. Modifications to these groups can lead to variations in activity and selectivity against specific biological targets.

Comparative Analysis of Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
4-{2-[Cyclopropyl(methyl)amino]ethyl}anilineSimilar ethyl chain but different position of anilinePotentially different biological activity
3-(2-Aminoethyl)anilineLacks cyclopropyl groupMore straightforward synthesis
N-MethylcyclopropylamineContains methyl substitution on cyclopropaneDifferent pharmacological profile

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Notable findings include:

  • Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Research has indicated that this compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Ligand Efficiency : The compound has demonstrated high ligand efficiency in binding assays, indicating its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline?

Methodological Answer:
A typical approach involves reductive amination between 3-(2-aminoethyl)aniline and cyclopropyl methyl ketone, using catalysts like palladium or nickel under hydrogenation conditions. Alternatively, nucleophilic substitution of a halogenated intermediate (e.g., 3-(2-chloroethyl)aniline) with cyclopropylmethylamine can be employed. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is critical to isolate the product .

How is the compound characterized to confirm its structure?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclopropyl, methylamino, and aniline moieties.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 232.1678 for C12_{12}H20_{20}N2_2).
  • Infrared (IR) spectroscopy : Peaks at ~3400 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (aromatic C=C) .

What are the primary reactivity patterns of this compound?

Methodological Answer:
The aniline group undergoes electrophilic substitution (e.g., nitration, halogenation), while the cyclopropylmethylamino group participates in ring-opening reactions under acidic conditions or cross-coupling (e.g., Suzuki-Miyaura) via palladium catalysis. Reactivity studies should monitor pH-dependent stability to avoid decomposition .

Advanced Research Questions

How can synthetic yields be optimized while minimizing by-products?

Methodological Answer:
Optimize reaction parameters:

  • Temperature control : Maintain 50–60°C during reductive amination to suppress side reactions.
  • Catalyst screening : Test Pd/C vs. Raney nickel for selectivity.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

How can advanced spectroscopic methods resolve ambiguities in structural data?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., cyclopropyl methyl vs. ethyl chain protons).
  • X-ray crystallography : Resolve stereochemical ambiguities; grow crystals in ethyl acetate/hexane at 4°C.
  • Dynamic NMR : Study conformational flexibility of the ethylamino linker at variable temperatures .

What strategies mitigate instability during biological assays?

Methodological Answer:

  • Storage : Lyophilize and store under argon at −20°C to prevent oxidation.
  • Buffer conditions : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation.
  • Real-time stability monitoring : LC-MS at 0, 24, and 48 hours to track decomposition products .

Data Analysis & Contradictions

How to address discrepancies in reported biological activity?

Methodological Answer:

  • Assay standardization : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HeLa) using uniform protocols (e.g., MTT assay, 48-hour incubation).
  • Purity validation : Ensure >98% purity via HPLC; impurities like residual solvents (e.g., DMF) can skew results .

Why do computational docking results conflict with experimental binding data?

Methodological Answer:

  • Force field selection : Test AMBER vs. CHARMM for cyclopropyl parameter accuracy.
  • Solvent effects : Include explicit water molecules in molecular dynamics (MD) simulations.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) .

Methodological Design

How to design a study probing its mechanism as a kinase inhibitor?

Methodological Answer:

  • Kinase panel screening : Test against 50+ kinases (e.g., EGFR, MAPK) at 10 µM.
  • ATP-competitive assays : Use 32^{32}P-ATP to measure inhibition.
  • Structural analysis : Co-crystallize with target kinase for X-ray diffraction .

What analytical workflows quantify trace degradation products?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).
  • Degradant identification : Compare fragmentation patterns with synthetic standards (e.g., oxidized cyclopropyl derivatives) .

Advanced Applications

How to evaluate its potential genotoxicity?

Methodological Answer:

  • Ames test : Use TA98 and TA100 strains with/without metabolic activation (S9 fraction).
  • Comet assay : Treat human lymphocytes (10–100 µM) and measure DNA strand breaks via fluorescence microscopy .

Can isotope labeling elucidate metabolic pathways?

Methodological Answer:

  • Synthesize 13^{13}C-labeled cyclopropyl group via cyclopropanation with 13^{13}CH2_2I2_2.
  • Track metabolites in rat hepatocytes using LC-HRMS; identify glucuronide conjugates via enzymatic hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.